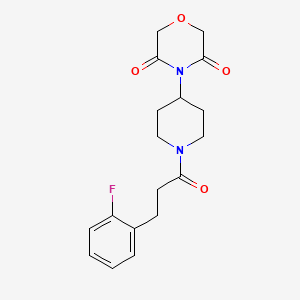

4-(1-(3-(2-Fluorophenyl)propanoyl)piperidin-4-yl)morpholine-3,5-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

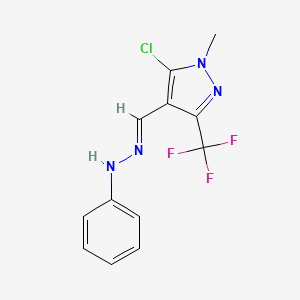

Synthesis of Novel Heterocyclic Compounds

Researchers have developed methods for the synthesis of spiroheterocycles compounds by reacting isatins, urea, and 1-(piperidin-1-yl)butane-1,3-dione or 1-morpholinobutane-1,3-dione. This process offers advantages such as simple handling, high yields, and the ability to introduce useful groups like pyridyl and morpholinyl into the product structures (Gao et al., 2017). Another study focused on the structural analysis of 2-phenylmalonpiperadide and 2-phenylmalonmorpholide, revealing differences in molecular conformations despite their chemical similarities (Lynch, Spicer, & Mcclenaghan, 2003).

Chemical Transformations and Reactivity

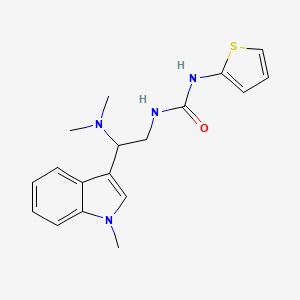

The reactivity of indolylmethylium ions with π-nucleophiles has been studied, providing insights into their potential synthetic applications and highlighting discrepancies in reported reaction rates, which were attributed to literature errors (Follet, Berionni, Mayer, & Mayr, 2015). The synthesis of 3-methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride has been explored, with its antidepressant activities tested in mice, indicating potential pharmacological benefits (Yuan, 2012).

Antituberculosis Activity

A study synthesized 5-fluoro-1H-indole-2,3-dione derivatives and evaluated them for antituberculosis activity against Mycobacterium tuberculosis, revealing significant inhibitory activity for certain compounds. This research demonstrates the potential of these compounds in treating tuberculosis (Karalı et al., 2007).

Advanced Building Blocks for Drug Discovery

3-((Hetera)cyclobutyl)azetidines have been designed as stretched analogues of piperidine, piperazine, and morpholine. These compounds, synthesized on a gram scale, offer increased size and conformational flexibility compared to parent heterocycles, underscoring their utility in lead optimization programs for drug discovery (Feskov et al., 2019).

Bioactive Heterocycle Synthesis

The synthesis of a novel bioactive heterocycle, involving antiproliferative activity evaluation and X-ray diffraction studies, highlights the potential of these compounds in therapeutic applications. The study emphasizes the importance of inter and intra-molecular hydrogen bonds for molecule stability (Prasad et al., 2018).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-[1-[3-(2-fluorophenyl)propanoyl]piperidin-4-yl]morpholine-3,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21FN2O4/c19-15-4-2-1-3-13(15)5-6-16(22)20-9-7-14(8-10-20)21-17(23)11-25-12-18(21)24/h1-4,14H,5-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDXYGWCPMFNHDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

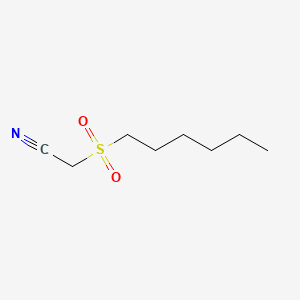

Canonical SMILES |

C1CN(CCC1N2C(=O)COCC2=O)C(=O)CCC3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21FN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-({3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl}carbonyl)benzonitrile](/img/structure/B2729080.png)

![(3-Pyrazol-1-ylphenyl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B2729093.png)

![N1-(2-fluorophenyl)-N2-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2729094.png)

![[(2R,6S)-6-(Hydroxymethyl)morpholin-2-yl]methanol;hydrochloride](/img/structure/B2729097.png)

![(4-formyl-2-methoxyphenyl) (E)-3-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]prop-2-enoate](/img/structure/B2729098.png)

![7-methyl-4-(4-nitrobenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2729101.png)